

Application Notes and Protocols for B8R 20-27 Peptide Pulsing

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Compound of Interest

Compound Name: B8R 20-27

Cat. No.: B15624166

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Introduction

The **B8R 20-27** peptide, with the sequence TSYKFESV, is a well-characterized, immunodominant CD8+ T cell epitope derived from the B8R protein of the vaccinia virus.^{[1][2]} It is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb.^[2] Pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs), with the **B8R 20-27** peptide is a fundamental technique in immunology to study T cell activation, cytotoxicity, and cytokine release in response to a specific viral epitope. This document provides a detailed experimental protocol for pulsing APCs with the **B8R 20-27** peptide and subsequent analysis of the induced T cell response.

Principle of Peptide Pulsing

Peptide pulsing involves the incubation of APCs with a synthetic peptide that corresponds to a specific T cell epitope. The exogenous peptide binds to empty MHC class I molecules on the surface of the APCs. These peptide-MHC complexes are then recognized by CD8+ T cells expressing the cognate T cell receptor (TCR), leading to T cell activation and the initiation of an immune response.

Quantitative Data Summary

The following tables summarize representative quantitative data from experiments involving **B8R 20-27** peptide pulsing. These values can serve as a benchmark for expected outcomes.

Table 1: T-Cell Activation Markers

| Marker | Description | Expected Range of Positive Cells (%) |
|---------------|---|---|
| CD69 | Early activation marker | 10-50% |
| CD25 | High-affinity IL-2 receptor alpha chain | 5-30% |
| IFN- γ | Pro-inflammatory cytokine | 1-20% (as measured by intracellular staining) |

Table 2: Effector Function Assays

| Assay | Metric | Representative Result |
|--------------------|--|--|
| ELISpot | Number of IFN- γ secreting cells per 10^6 cells | 50-500 spots |
| Cytotoxicity Assay | % Specific Lysis of B8R-pulsed target cells | 20-80% at a 50:1 Effector:Target ratio |

Experimental Protocols

Materials

- **B8R 20-27** peptide (TSYKFESV)
- Antigen Presenting Cells (e.g., bone marrow-derived dendritic cells, splenocytes, or a suitable cell line like T2 cells)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μ g/mL streptomycin, and 50 μ M 2-mercaptoethanol)
- Phosphate Buffered Saline (PBS)

- Fetal Bovine Serum (FBS)
- **B8R 20-27** specific CD8+ T cells (from immunized mice or a T cell line)
- Trypan Blue solution
- Centrifuge
- Incubator (37°C, 5% CO₂)

Protocol for **B8R 20-27** Peptide Pulsing of Dendritic Cells

- Preparation of Dendritic Cells:
 - Culture and mature bone marrow-derived dendritic cells (BMDCs) according to standard protocols. Alternatively, isolate splenocytes or use an appropriate APC cell line.
 - Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
 - Wash the cells once with sterile PBS and once with serum-free RPMI-1640 medium.[\[3\]](#)
 - Resuspend the cells in serum-free RPMI-1640 at a concentration of $1-2 \times 10^6$ cells/mL.
- Peptide Pulsing:
 - Reconstitute the lyophilized **B8R 20-27** peptide in sterile DMSO or PBS to create a stock solution (e.g., 1 mg/mL).
 - Dilute the peptide stock solution in serum-free RPMI-1640 to the desired final concentration. A typical starting concentration is 1-10 µg/mL.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Add the diluted peptide to the cell suspension.
 - Incubate the cells with the peptide for 1-2 hours at 37°C in a 5% CO₂ incubator.[\[5\]](#)[\[6\]](#)[\[7\]](#)
Gently mix the cell suspension every 30 minutes to ensure uniform peptide exposure.

- Washing:
 - After incubation, wash the peptide-pulsed cells three times with complete RPMI-1640 medium to remove excess, unbound peptide.[3] This is crucial to prevent the carryover of free peptide into subsequent co-cultures.
 - For each wash, centrifuge the cells at 300-400 x g for 5-7 minutes, discard the supernatant, and gently resuspend the cell pellet in fresh medium.
- Co-culture with T cells:
 - Resuspend the washed, peptide-pulsed APCs in complete RPMI-1640 medium.
 - Co-culture the pulsed APCs with **B8R 20-27** specific CD8+ T cells at an appropriate Effector:Target (E:T) ratio (e.g., 10:1) in a 96-well plate.
 - Incubate the co-culture for the desired period, depending on the downstream assay (e.g., 6 hours for intracellular cytokine staining, 24-48 hours for ELISpot, or 4-16 hours for a cytotoxicity assay).

Downstream Assays

1. ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon recognition of the **B8R 20-27** peptide presented by APCs.

- Day 1: Plate Coating
 - Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol for 1 minute.
 - Wash the plate three times with 150 µL/well of sterile PBS.
 - Coat the wells with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.
- Day 2: Cell Incubation

- Wash the plate to remove unbound capture antibody.
- Block the membrane with complete RPMI-1640 medium for at least 2 hours at 37°C.
- Add the **B8R 20-27** peptide-pulsed APCs and responder T cells to the wells. Include appropriate controls (e.g., T cells with unpulsed APCs, T cells alone, APCs alone).
- Incubate for 18-48 hours at 37°C and 5% CO₂.
- Day 3: Detection and Development
 - Wash the plate to remove cells.
 - Add a biotinylated anti-IFN- γ detection antibody and incubate for 2 hours at 37°C.[\[8\]](#)
 - Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).[\[8\]](#)[\[9\]](#)
 - Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).[\[8\]](#)
 - Stop the reaction by washing with water once spots have developed.
 - Allow the plate to dry and count the spots using an ELISpot reader.

2. Cytotoxicity Assay (Calcein-AM Release Assay)

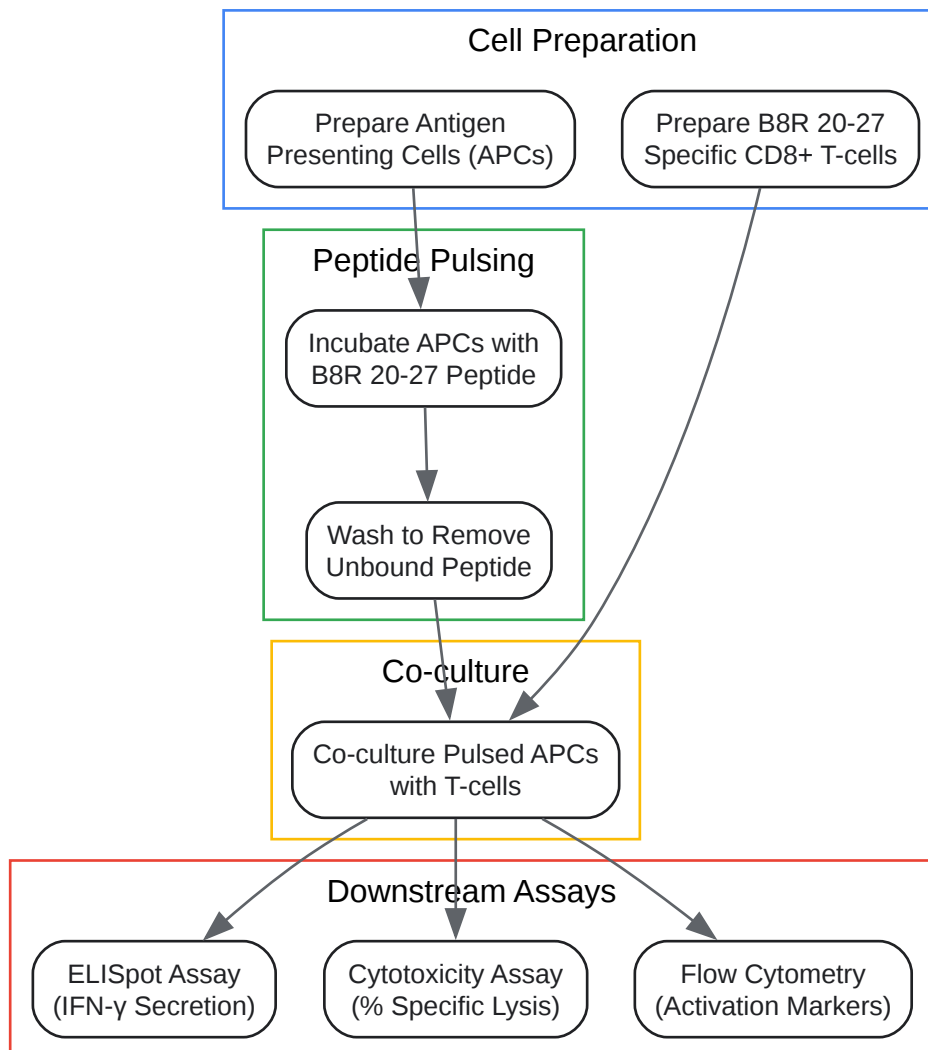
This assay measures the ability of **B8R 20-27** specific CD8⁺ T cells to lyse target cells presenting the peptide.

- Target Cell Preparation:
 - Pulse target cells (e.g., T2 cells or splenocytes) with the **B8R 20-27** peptide as described above.
 - Label the peptide-pulsed target cells with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions.[\[10\]](#)
- Co-culture:

- Plate the Calcein-AM labeled target cells in a 96-well plate.
- Add the effector **B8R 20-27** specific CD8+ T cells at various E:T ratios.
- Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a lysis buffer like Triton X-100).
- Measurement of Lysis:
 - Incubate the plate for 4 hours at 37°C.[\[10\]](#)
 - Centrifuge the plate and transfer the supernatant to a new plate.
 - Measure the fluorescence of the supernatant using a fluorescence plate reader.
- Calculation of Specific Lysis:
 - Percent specific lysis = $[(\text{Experimental release} - \text{Spontaneous release}) / (\text{Maximum release} - \text{Spontaneous release})] \times 100$.

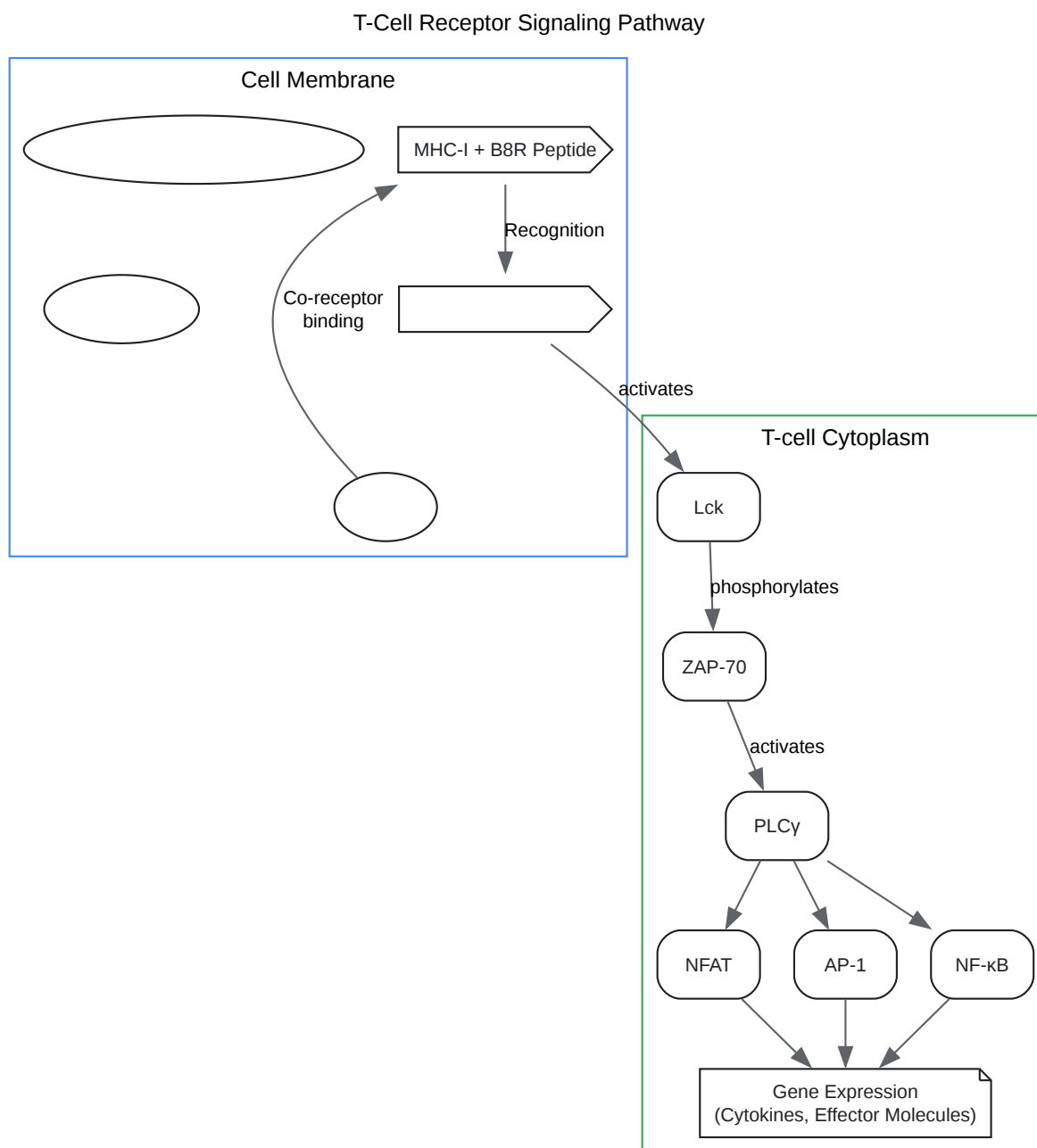
Visualizations

Experimental Workflow for B8R 20-27 Peptide Pulsing



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Caption: Workflow for **B8R 20-27** peptide pulsing and subsequent T-cell analysis.



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Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.

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